molecular formula C11H8N2O B052658 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde CAS No. 118469-12-8

1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde

Cat. No. B052658
M. Wt: 184.19 g/mol
InChI Key: ZCIFDFIUYYOGPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, also known as PBI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PBI is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.

Mechanism Of Action

The mechanism of action of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in inhibiting the growth of cancer cells is not fully understood. However, it has been suggested that 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde may inhibit the activity of enzymes that are involved in the growth and division of cancer cells. In addition, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to induce apoptosis, which is programmed cell death, in cancer cells.

Biochemical And Physiological Effects

1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have low toxicity in animal studies, indicating that it may be safe for use in humans. However, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been found to have antioxidant properties, which may be beneficial in reducing oxidative stress in the body.

Advantages And Limitations For Lab Experiments

One advantage of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde in lab experiments is its high solubility in organic solvents, which makes it easy to dissolve in various solutions. However, one limitation of using 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde. One direction is to further study its potential use in cancer treatment by investigating its mechanism of action and optimizing its efficacy. Another direction is to study its potential use in organic electronic devices by improving its properties such as its charge transport and stability. Additionally, further studies are needed to determine the long-term effects of 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde on human health and its potential use in water treatment.

Synthesis Methods

1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the reaction of 2-aminobenzimidazole with propargyl bromide to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole. The second step involves the reaction of the product from the first step with paraformaldehyde to form 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde, which is 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde.

Scientific Research Applications

1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential applications in various fields such as medicine, material science, and environmental science. In medicine, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been found to have anti-cancer properties by inhibiting the growth of cancer cells. 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has also been studied for its potential use as a fluorescent probe in biological imaging. In material science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in organic electronic devices such as solar cells and light-emitting diodes. In environmental science, 1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde has been studied for its potential use in water treatment by removing heavy metal ions from water.

properties

CAS RN

118469-12-8

Product Name

1-(prop-2-yn-1-yl)-1H-benzo[d]imidazole-2-carbaldehyde

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

1-prop-2-ynylbenzimidazole-2-carbaldehyde

InChI

InChI=1S/C11H8N2O/c1-2-7-13-10-6-4-3-5-9(10)12-11(13)8-14/h1,3-6,8H,7H2

InChI Key

ZCIFDFIUYYOGPO-UHFFFAOYSA-N

SMILES

C#CCN1C2=CC=CC=C2N=C1C=O

Canonical SMILES

C#CCN1C2=CC=CC=C2N=C1C=O

synonyms

1H-Benzimidazole-2-carboxaldehyde,1-(2-propynyl)-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.